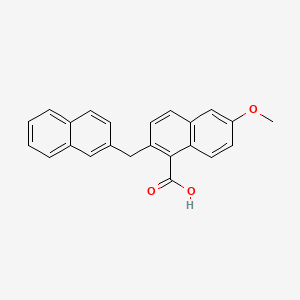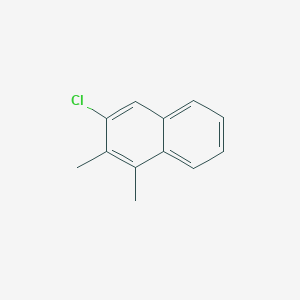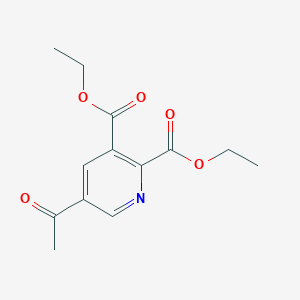
Diethyl 5-acetylpyridine-2,3-dicarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diethyl 5-acetylpyridine-2,3-dicarboxylate is an organic compound with a complex structure that includes a pyridine ring substituted with acetyl and diethyl ester groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of diethyl 5-acetylpyridine-2,3-dicarboxylate typically involves multi-step organic reactions. One common method starts with the acetylation of pyridine-2,3-dicarboxylic acid, followed by esterification with ethanol under acidic conditions to form the diethyl ester. The reaction conditions often require a catalyst, such as sulfuric acid, and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction efficiency and scalability. The use of automated systems allows for precise control over reaction parameters, leading to consistent product quality. Industrial methods also focus on minimizing waste and improving the overall sustainability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Diethyl 5-acetylpyridine-2,3-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The acetyl group can be oxidized to form carboxylic acids.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The ester groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to achieve substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield diethyl 5-carboxypyridine-2,3-dicarboxylate, while reduction can produce diethyl 5-hydroxypyridine-2,3-dicarboxylate.
Wissenschaftliche Forschungsanwendungen
Diethyl 5-acetylpyridine-2,3-dicarboxylate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism by which diethyl 5-acetylpyridine-2,3-dicarboxylate exerts its effects involves interactions with molecular targets such as enzymes and receptors. The acetyl group can act as a reactive site for covalent bonding with active sites of enzymes, leading to inhibition or modulation of enzyme activity. The ester groups can also influence the compound’s solubility and bioavailability, affecting its overall efficacy in biological systems.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Diethyl 5-ethylpyridine-2,3-dicarboxylate: Similar structure but with an ethyl group instead of an acetyl group.
Diethyl pyridine-2,3-dicarboxylate: Lacks the acetyl substitution, making it less reactive in certain chemical reactions.
Dimethyl 2,6-pyridinedicarboxylate: Different substitution pattern on the pyridine ring, leading to different chemical properties.
Uniqueness
Diethyl 5-acetylpyridine-2,3-dicarboxylate is unique due to the presence of both acetyl and diethyl ester groups, which confer distinct reactivity and potential for diverse applications. The acetyl group provides a reactive site for further chemical modifications, while the ester groups enhance solubility and stability.
Eigenschaften
CAS-Nummer |
113051-88-0 |
|---|---|
Molekularformel |
C13H15NO5 |
Molekulargewicht |
265.26 g/mol |
IUPAC-Name |
diethyl 5-acetylpyridine-2,3-dicarboxylate |
InChI |
InChI=1S/C13H15NO5/c1-4-18-12(16)10-6-9(8(3)15)7-14-11(10)13(17)19-5-2/h6-7H,4-5H2,1-3H3 |
InChI-Schlüssel |
YSDWTEBWWLWPBP-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1=C(N=CC(=C1)C(=O)C)C(=O)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


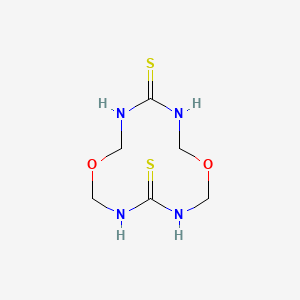
![1-[4-(2-Hydroxypropan-2-yl)phenyl]but-2-en-1-one](/img/structure/B14295256.png)
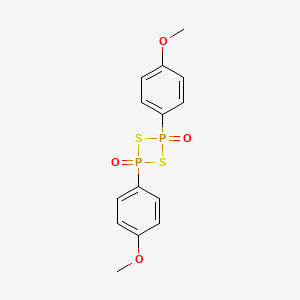
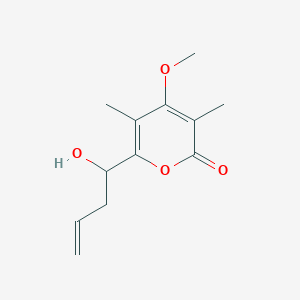
![Ethyl 3,5-dichloro-4-{[(pentadecyloxy)carbonyl]oxy}benzoate](/img/structure/B14295291.png)



![5-Decyl-2-{4-[(2-fluorodecyl)oxy]phenyl}pyrimidine](/img/structure/B14295322.png)

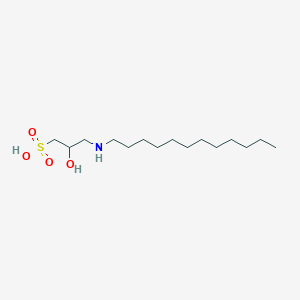
![O-[2-(Piperidin-1-yl)ethyl] O-propyl methylphosphonothioate](/img/structure/B14295328.png)
